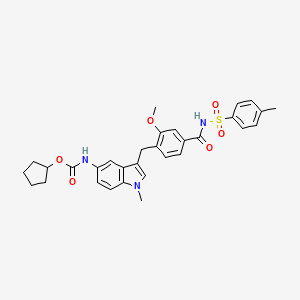

Zafirlukast p-Tolyl Isomer

Overview

Description

Zafirlukast p-Tolyl Isomer is a structural analog of the leukotriene receptor antagonist zafirlukast (marketed as Accolate®), which is clinically used for asthma management . The compound features a para-methyl-substituted tolyl (p-tolyl) group on the sulfonamide moiety, a critical structural element for its biological activity. The p-tolyl group optimizes steric and electronic interactions with the cysteinyl leukotriene receptor (CysLT1), enabling effective inhibition of pro-inflammatory mediators like LTD4 and LTE4 .

Synthesis of zafirlukast involves intramolecular oxidative coupling and catalytic hydrogenation steps, as detailed in . The p-tolyl isomer’s synthesis likely follows analogous pathways, with precise regioselective placement of the methyl group on the aromatic ring . Analytical characterization (e.g., NMR, MS) confirms the isomer’s structural integrity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zafirlukast p-Tolyl Isomer involves several steps, starting with the preparation of the core Zafirlukast structure. The key steps include:

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

Introduction of the p-Tolyl Group: The p-tolyl group is introduced through a sulfonylation reaction, where p-toluenesulfonyl chloride reacts with the indole nitrogen.

Formation of the Carbamate Group: The carbamate group is formed by reacting the indole derivative with cyclopentyl chloroformate.

Final Coupling: The final step involves coupling the modified indole with a methoxy-substituted benzylamine under basic conditions to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Reaction Temperature and Time: Maintaining optimal temperature and reaction time to maximize yield.

Purification: Using techniques such as recrystallization and chromatography to purify the final product.

Quality Control: Implementing stringent quality control measures to ensure the consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

Zafirlukast p-Tolyl Isomer undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Asthma Treatment

Zafirlukast p-Tolyl Isomer is primarily utilized in the management of asthma. Clinical studies have demonstrated its efficacy in reducing asthma symptoms, decreasing the need for beta-agonist medications, and improving pulmonary function. In multicenter trials, it was shown to antagonize bronchoconstriction induced by leukotrienes, providing sustained relief for up to 12 hours post-administration .

- Mechanism of Action : The compound inhibits the action of leukotriene D4 (LTD4) on CysLT1 receptors, leading to reduced airway constriction and mucus production .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties beyond its bronchodilatory effects. Preliminary studies suggest that it can mitigate inflammatory responses in the lungs following allergen exposure or exercise-induced challenges . This positions it as a potential therapeutic agent not only for asthma but also for other inflammatory diseases.

Clinical Trials

A significant body of clinical trial data supports the use of this compound in asthma management. For instance, trials have shown that patients receiving Zafirlukast experienced significant reductions in both daytime and nighttime asthma symptoms compared to placebo groups .

Comparative Studies

Comparative studies between Zafirlukast and other leukotriene receptor antagonists like Montelukast have indicated similar efficacy profiles; however, specific patient populations may respond differently based on genetic factors influencing drug metabolism .

Mechanism of Action

Zafirlukast p-Tolyl Isomer exerts its effects by antagonizing leukotriene receptors, specifically the cysteinyl leukotriene receptor 1 (CysLT1). By blocking the action of leukotrienes, it reduces bronchoconstriction, mucus production, and inflammation in the airways. This mechanism is similar to that of Zafirlukast, but the presence of the p-tolyl group may influence its binding affinity and pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: m-Tolyl vs. p-Tolyl

The meta-methyl tolyl (m-tolyl) isomer serves as a direct positional analog of the p-tolyl isomer. Key differences include:

The p-tolyl group’s para orientation maximizes hydrophobic interactions within the receptor’s binding pocket, whereas the m-tolyl isomer disrupts this alignment, leading to diminished efficacy .

Substituent Variations on the Aromatic Ring

Modifications to the p-tolyl group’s methyl substituent significantly alter activity:

| Compound | Substituent | Relative Potency (%) |

|---|---|---|

| p-Tolyl (Baseline) | 4-Methyl | 100 |

| 4-Chloro Analog | 4-Chloro | 30 |

| 4-Methoxy Analog | 4-Methoxy | 15 |

| 4-Trifluoromethyl | 4-CF₃ | 10 |

| 4-Ethyl | 4-Ethyl | 20 |

Data adapted from demonstrate that bulkier or electron-withdrawing groups reduce potency by destabilizing receptor-ligand interactions.

Pyrazole Ring Positional Isomers

Reconfiguring the pyrazole ring’s substituents also impacts activity:

| Compound | Pyrazole Substitution | TNF-α IC₅₀ (μM) |

|---|---|---|

| 40a (p-Tolyl) | 1-(p-Tolyl), 3-tert-butyl | 0.08 |

| 40n | 4-tert-butyl, 1-(p-Tolyl) | >10 |

| 40p | 1-tert-butyl, 3-(p-Tolyl) | >10 |

These results () highlight the necessity of preserving the pyrazole ring’s electronic configuration for maintaining inhibitory activity.

Key Research Findings

- SAR Studies: The p-tolyl group’s para-methyl substitution is indispensable for high-affinity binding to CysLT1. Even minor positional changes (e.g., m-tolyl) reduce potency by 70–90% .

- In Vitro Efficacy : The p-tolyl isomer inhibits NF-κB activation and oxidative stress in renal mesangial cells at 2.5–5 μM, whereas structural analogs show diminished effects .

Biological Activity

Zafirlukast, a leukotriene receptor antagonist primarily used in the management of asthma, has garnered attention for its p-tolyl isomer, which exhibits distinct biological activities. This article explores the synthesis, pharmacological effects, and potential therapeutic applications of the zafirlukast p-tolyl isomer, supported by case studies and research findings.

Synthesis and Characterization

The p-tolyl isomer of zafirlukast was synthesized through modifications to the sulfonamide moiety. Research indicates that various analogs were created by substituting different groups on the indole nitrogen and sulfonamide positions. The synthesis process involved replacing the cyclopentyl group with various alkyl groups and using p-tolyl sulfonamide instead of o-tolyl sulfonamide, resulting in enhanced biological activity .

Table 1: Synthesis Overview of Zafirlukast Analogues

| Compound | R1 | R2 | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| Zafirlukast | Cyclopentyl | o-Tolyl | 150-152 | 85 |

| Analog A | Methyl | p-Tolyl | 160-162 | 80 |

| Analog B | Ethyl | p-Tolyl | 158-160 | 75 |

Zafirlukast functions primarily as an antagonist to cysteinyl leukotriene receptors (CysLT1). The p-tolyl isomer demonstrates a competitive inhibition of leukotriene D4 (LTD4) and E4 (LTE4) at concentrations ranging from 0.4 nM to 1.4 nM . This inhibition leads to reduced bronchoconstriction and inflammation in asthmatic patients.

Pharmacological Effects

Recent studies have highlighted the broader pharmacological effects of zafirlukast beyond its use in asthma management. Notably, it has been identified as a pan-thiol isomerase inhibitor, demonstrating significant antineoplastic activity against ovarian cancer cells. In vitro studies revealed that zafirlukast inhibited cellular thiol isomerase activity and reduced tumor growth in xenograft models .

Table 2: Antineoplastic Activity of Zafirlukast

| Cancer Cell Line | IC50 (µM) | Effect on Tumor Size (%) |

|---|---|---|

| OVCAR8 | 2.5 | -38% |

| SKOV3 | 3.0 | -45% |

Case Study 1: Ovarian Cancer Treatment

A pilot clinical trial involving women with relapsed ovarian cancer indicated that treatment with zafirlukast resulted in a significant reduction in the rate of CA-125 marker rise, suggesting a potential role in managing ovarian cancer progression without severe adverse effects .

Case Study 2: Asthma Management

In multicenter trials, zafirlukast demonstrated efficacy in reducing asthma symptoms and the need for beta-agonist use. Patients reported improved pulmonary function tests following treatment with the p-tolyl isomer, highlighting its effectiveness in managing chronic asthma .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of the p-Tolyl isomer of Zafirlukast to ensure structural fidelity?

- Methodology : Utilize NMR spectroscopy (¹H and ¹³C) to confirm the isomer’s structure, comparing spectral data with literature-reported values for key functional groups (e.g., aromatic protons in the p-Tolyl moiety). X-ray crystallography may further validate the isomer’s geometric configuration. For synthetic protocols, reference dimerization reactions that selectively yield the desired isomer under controlled conditions (e.g., solvent polarity, temperature) .

Q. What analytical techniques are suitable for distinguishing Zafirlukast p-Tolyl isomer from other structural analogs or isomers?

- Methodology : Employ gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) to exploit wavenumber selectivity for isomer differentiation. Ion mobility spectrometry-time-of-flight (IMS-TOF) can provide rapid isomer separation based on drift time differences, offering real-time analysis advantages over traditional GC .

Q. How can in vitro models assess the p-Tolyl isomer’s effects on mitochondrial biogenesis in bronchial epithelial cells?

- Methodology : Measure oxygen consumption rates (OCR) via Seahorse assays to evaluate mitochondrial respiration. Quantify mitochondrial mass (e.g., MitoTracker staining) and mtDNA/nDNA ratios using qPCR. Western blotting for PGC-1α, NRF1, and TFAM can confirm downstream biogenesis markers .

Q. What experimental designs are recommended for studying Zafirlukast’s isomer-specific pharmacokinetics?

- Methodology : Use hepatic microsomal assays to identify CYP2C9-mediated metabolic pathways. Compare plasma concentration-time profiles of the p-Tolyl isomer with other analogs in rodent models. Monitor drug-drug interactions (e.g., with theophylline or aspirin) using high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. How can contradictory data on Zafirlukast’s efficacy in aging populations be resolved?

- Methodology : Conduct dose-response studies in aged animal models (e.g., >12-month-old rodents) to evaluate mitochondrial and anti-inflammatory effects. Integrate RNA-Seq with proteomics to identify age-dependent signaling pathways (e.g., CREB/PGC-1α). Retrospective meta-analyses of clinical trials should stratify outcomes by age and comorbidity .

Q. What strategies address discrepancies between in vitro and in vivo results for Zafirlukast’s nephroprotective effects?

- Methodology : Validate in vitro findings (e.g., AGEs-induced mesangial cell damage) using primary human renal cells under hyperglycemic conditions. In vivo, employ diabetic nephropathy rodent models with longitudinal monitoring of serum creatinine and BUN levels. Use transcriptomic profiling to identify off-target effects .

Q. How can multi-omics integration improve understanding of Zafirlukast’s isomer-specific mechanisms?

- Methodology : Combine Iso-Seq data (for alternative splicing analysis) with RNA-Seq and metabolomics to map transcriptional and metabolic networks. Use tools like SQANTI or TAMA for isoform annotation, and pathway enrichment analysis (e.g., KEGG) to link isomer activity to biological processes .

Q. What computational approaches predict isomer-specific interactions with CysLTR1 or other targets?

- Methodology : Apply molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities of the p-Tolyl isomer versus other analogs. Use molecular dynamics (MD) simulations to assess stability of isomer-receptor complexes. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. Data Interpretation & Reproducibility

Q. How should researchers address variability in isomer separation across analytical platforms?

- Methodology : Standardize protocols using reference materials (e.g., synthetic isomer mixtures) and inter-laboratory validation. For GC-based methods, optimize carrier gas flow rates and temperature gradients. For IMS-TOF, calibrate drift times using known isomers .

Q. What steps ensure reproducibility in studies involving Zafirlukast isomers?

- Methodology : Document synthetic procedures (e.g., solvent ratios, catalysts) and analytical conditions (e.g., column type, detection wavelengths) in supplemental data. Use open-source tools like PubChem or ChEMBL for metadata sharing. Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. Methodological Pitfalls & Solutions

Q. Why might linear vs. branched isomer distinctions impact Zafirlukast’s pharmacological profiling?

- Methodology : Branched isomers may exhibit altered metabolic stability or receptor binding due to steric effects. Use chiral chromatography or nuclear Overhauser effect (NOE) NMR to resolve structural differences. Compare pharmacokinetic parameters (e.g., half-life, AUC) between isomers in preclinical models .

Q. How can researchers mitigate toxicity concerns when repurposing Zafirlukast for non-asthma indications?

- Methodology : Perform high-content screening (HCS) to identify safe dosage thresholds in primary cell lines. Use structure-activity relationship (SAR) studies to modify the p-Tolyl moiety while retaining target affinity. In vivo, employ toxicity biomarkers (e.g., ALT/AST for hepatotoxicity) in chronic dosing studies .

Properties

IUPAC Name |

cyclopentyl N-[3-[[2-methoxy-4-[(4-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O6S/c1-20-8-13-26(14-9-20)41(37,38)33-30(35)22-11-10-21(29(17-22)39-3)16-23-19-34(2)28-15-12-24(18-27(23)28)32-31(36)40-25-6-4-5-7-25/h8-15,17-19,25H,4-7,16H2,1-3H3,(H,32,36)(H,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOQJZTUMKGZMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655287 | |

| Record name | Cyclopentyl [3-({2-methoxy-4-[(4-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159195-70-6 | |

| Record name | Zafirlukast p-tolyl isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159195706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentyl [3-({2-methoxy-4-[(4-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZAFIRLUKAST P-TOLYL ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89NQ72CV3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.